1-(3,4-dihydro-2H-pyran-2-yl)ethanone
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Overview
Description
1-(3,4-dihydro-2H-pyran-2-yl)ethanone is an organic compound with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.153 g/mol . It is a heterocyclic compound containing a pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms. This compound is often used as an intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
1-(3,4-dihydro-2H-pyran-2-yl)ethanone can be synthesized through various methods. One common synthetic route involves the reaction of methyl vinyl ketone with acrolein . The reaction conditions typically include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like methylmagnesium bromide . The reaction mixture is cooled to -60°C and then gradually warmed to 0°C over several hours . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for higher yield and purity.
Chemical Reactions Analysis
1-(3,4-dihydro-2H-pyran-2-yl)ethanone undergoes various chemical reactions, including:
Scientific Research Applications
1-(3,4-dihydro-2H-pyran-2-yl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-pyran-2-yl)ethanone involves its ability to undergo various chemical transformations. The keto group in the compound is highly reactive and can participate in nucleophilic addition and substitution reactions . The pyran ring provides stability and enhances the compound’s reactivity in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
1-(3,4-dihydro-2H-pyran-2-yl)ethanone can be compared with other similar compounds, such as:
3,4-Dihydro-2H-pyran: This compound has a similar pyran ring structure but lacks the ethanone group.
2-Acetyl-3,4-dihydro-2H-pyran: This compound has an additional acetyl group, making it more reactive in certain chemical reactions.
1-(Tetrahydro-2H-pyran-4-yl)ethanone: This compound has a similar structure but with a different position of the keto group.
The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable intermediate in various chemical and industrial processes .
Properties
CAS No. |
3749-34-6 |
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Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-pyran-2-yl)ethanone |
InChI |
InChI=1S/C7H10O2/c1-6(8)7-4-2-3-5-9-7/h3,5,7H,2,4H2,1H3 |
InChI Key |
AOFHZPHBPUYLAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC=CO1 |
Origin of Product |
United States |
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